5-(2-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

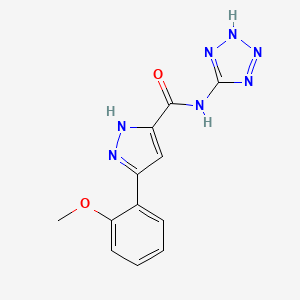

5-(2-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide: is a chemical compound with the following structure:

C13H12N6O

It belongs to the class of tetrazole-containing compounds and exhibits interesting pharmacological properties. Let’s explore further!

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

Formation of 2-methoxyphenylhydrazine: Start by reacting 2-methoxyaniline with hydrazine hydrate to obtain 2-methoxyphenylhydrazine.

Tetrazole Formation: Next, react 2-methoxyphenylhydrazine with sodium azide (NaN₃) to form the tetrazole ring.

Carboxamide Formation: Finally, react the tetrazole intermediate with an appropriate carboxylic acid derivative (e.g., 3-chloropyrazole-5-carboxylic acid) to yield the desired compound.

Industrial Production:

The industrial production of this compound involves optimization of the synthetic steps, purification, and scale-up processes.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including nucleophilic substitutions, acylations, and cyclizations.

Common Reagents and Conditions:

Major Products: The primary product is the target compound itself.

Scientific Research Applications

Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

Biological Studies: Investigate its effects on cellular pathways, receptors, and enzymes.

Industry: It may find applications in materials science or as a building block for other compounds.

Mechanism of Action

- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) through hydrogen bonding, π-π interactions, or hydrophobic interactions.

- Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Uniqueness: Its combination of a pyrazole ring, tetrazole moiety, and methoxyphenyl group sets it apart.

Similar Compounds: Other tetrazole-containing compounds, such as losartan and valsartan.

Biological Activity

5-(2-Methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a methoxyphenyl group and a tetrazole moiety. This structural configuration contributes to its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N6O2 |

| Molecular Weight | 248.25 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

- Case Study 1 : A derivative of pyrazole showed an IC50 value of 0.28 µM against HepG2 cancer cells, indicating potent anticancer activity .

- Case Study 2 : Another study reported that pyrazole derivatives induced apoptosis in A549 cell lines, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Research Findings : Inflammation models using carrageenan-induced edema demonstrated that similar pyrazole derivatives significantly reduced swelling comparable to standard anti-inflammatory drugs .

Enzyme Inhibition

The tetrazole moiety in the compound allows it to interact with various enzymes, particularly those involved in metabolic pathways.

- Mechanism of Action : The compound acts as an enzyme inhibitor by mimicking carboxylic acids, facilitating binding to active sites on enzymes such as cytochrome P450 . This interaction can modulate drug metabolism and enhance therapeutic efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to enzyme active sites, it inhibits their function, which is particularly relevant in cancer therapy where enzyme activity can promote tumor growth.

- Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest at specific phases, leading to apoptosis in cancer cells .

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | IC50 = 0.28 µM (HepG2) | |

| Anti-inflammatory | Significant reduction in edema | |

| Enzyme inhibition | Inhibition of cytochrome P450 |

Case Studies on Similar Compounds

| Compound | Activity | IC50 Value |

|---|---|---|

| Pyrazole derivative A | Anticancer (A549) | 0.19 µM |

| Pyrazole derivative B | Anti-inflammatory | Comparable to indomethacin |

| Pyrazole derivative C | MAO-B inhibition | High activity against MAO isoforms |

Properties

Molecular Formula |

C12H11N7O2 |

|---|---|

Molecular Weight |

285.26 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C12H11N7O2/c1-21-10-5-3-2-4-7(10)8-6-9(15-14-8)11(20)13-12-16-18-19-17-12/h2-6H,1H3,(H,14,15)(H2,13,16,17,18,19,20) |

InChI Key |

OFJNOORQODWZAX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=NNN=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.